molecular formula C24H26O8 B044772 Drummondin C CAS No. 119171-78-7

Drummondin C

Cat. No. B044772
M. Wt: 442.5 g/mol
InChI Key: QHMWXOJUAJSAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Drummondin C is a natural product that belongs to the class of macrocyclic lactones. It is isolated from the marine sponge, Xestospongia sp., and has been found to exhibit a wide range of biological activities. In recent years, there has been a growing interest in the synthesis and study of Drummondin C due to its potential as a therapeutic agent.

Scientific Research Applications

Antibiotic Properties

Drummondin C, isolated from Hypericum drummondii, exhibits significant antibiotic activity against Gram-positive bacteria like Staphylococcus aureus, Bacillus subtilis, and the acid-fast bacterium Mycobacterium smegmatis. Research indicates that its two structural units, 8-acetyl-5,7-dihydroxy-2,2-dimethylchromene and 5-acetyl-3-methyl-filicinic acid, are crucial for its antibiotic efficacy, as their isolated forms show lower antimicrobial activity (Jayasuriya et al., 1991).

Filicinic Acid Derivatives

Further studies on Hypericum drummondii have led to the discovery of new filicinic acid derivatives: drummondin D, E, and F. These compounds, like drummondin C, possess strong antibiotic activity against similar bacteria (Jayasuriya et al., 1991).

Antimicrobial and Cytotoxic Activity

Investigations into Hypericum drummondii extracts have identified drummondins A, B, C, and F, which exhibit antimicrobial activity comparable to or greater than streptomycin. These compounds also demonstrate cytotoxic activity in various human cancer cell lines, suggesting potential applications in cancer research (Jayasuriya et al., 1989).

Structural Analysis

The structural elucidation of drummondin C has been advanced through selective INEPT experiments. This has aided in differentiating between isomeric chromene derivatives, enhancing the understanding of its chemical properties and potential applications (Jayasuriya et al., 1994).

Potential in Gene-Nutrient Interaction Studies

Although not directly related to drummondin C, studies within the realm of Gene-Nutrient Interactions (GeNuIne Collaboration) involve exploring interactions like nutrigenetics, which could potentially intersect with research on compounds like drummondin C (Vimaleswaran, 2017).

properties

CAS RN

119171-78-7

Product Name

Drummondin C

Molecular Formula

C24H26O8

Molecular Weight

442.5 g/mol

IUPAC Name

2-acetyl-4-[(8-acetyl-5,7-dihydroxy-2,2-dimethylchromen-6-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C24H26O8/c1-10(25)15-18(28)13(17(27)12-7-8-23(3,4)32-20(12)15)9-14-19(29)16(11(2)26)22(31)24(5,6)21(14)30/h7-8,27-30H,9H2,1-6H3

InChI Key

QHMWXOJUAJSAHT-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C)O)O

Canonical SMILES

CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C)O)O

synonyms

drummondin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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